3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Overview
Description
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, also known as DBF, is an organic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. The compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.
Scientific Research Applications
Photochemical Studies
Research on compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, like N-(4-Dimethylaminobenzylidene)aniline, has shown interesting photochemical properties. These studies reveal that such compounds, contrary to earlier reports, do not yield certain expected products under irradiation. Instead, their triplet state exhibits significant phosphorescence at low temperatures (Ohta & Tokumaru, 1975).
Chemical Synthesis and Reactions
The chemical reactivity of similar aniline derivatives has been explored in various contexts. For example, studies have shown how N-(4-Dimethylaminobenzylidene)anilines react with various benzoquinones, leading to the formation of distinct quinone derivatives (Nour, MouradAboul-Fetouh, HassanAlaa, & GomaaMohsen, 1991).
Fluorescent and Photochromic Materials
Certain aniline derivatives have been used to synthesize polymeric films with fluorescent properties. These studies have focused on the photochromic mechanism of salicylideneanil units and their potential in creating materials with unique light-responsive features (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Chemosensors
Compounds similar to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline have been used in the development of chromogenic chemosensors. These sensors show selective responses to specific ions, such as cyanide, demonstrating potential applications in environmental monitoring and safety (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Temperature Sensing
Analogous compounds have been employed in creating temperature-sensitive materials. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits fluorescence intensification with temperature increase, paving the way for ratiometric fluorescent thermometers with large Stokes shifts (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Molecular and Crystal Structure Analysis
Research on closely related compounds has involved analyzing their molecular and crystal structures. Such studies provide insights into the conformation and stability of these compounds under various conditions, crucial for material science applications (Khalaji, Fejfarová, & Dušek, 2011).
Environmental Applications
Research has also been conducted on the degradation of similar anilines in wastewater treatment. This includes novel methods like Hybrid Photo-electrocatalytic Oxidation for treating industrial wastewaters containing stubborn organic compounds (Li, Li, Tang, Zhang, Jiang, & Li, 2020).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHYGAVDFVSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359459 | |
Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
CAS RN |
198879-69-5 | |
Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.